Ropinirole Hydrochloride

Description

Overview of Ropinirole (B1195838) Hydrochloride as a Non-Ergoline Dopamine (B1211576) Agonist

Ropinirole hydrochloride is a potent and selective non-ergoline dopamine agonist. fda.gov.phdrugcentral.org This classification distinguishes it from older dopamine agonists derived from ergot alkaloids. nih.gov Its primary mechanism of action involves the stimulation of dopamine receptors in the brain, specifically targeting the D2-like receptor family, which includes D2, D3, and D4 subtypes. drugbank.compatsnap.comncats.io The compound exhibits a high affinity for D2 and D3 receptors, with a notably higher affinity for the D3 subtype. drugbank.comncats.ioabcam.com Conversely, it demonstrates negligible affinity for D1-like receptors, as well as for serotonin (B10506) (5-HT1, 5-HT2), benzodiazepine, GABA, muscarinic, and adrenergic receptors. drugbank.comfda.gov

The therapeutic effects of this compound in conditions like Parkinson's disease are attributed to its ability to mimic the action of dopamine in the brain. patsnap.com In Parkinson's disease, a deficiency of dopamine in the nigrostriatal system leads to motor impairments. fda.gov.phpatsnap.com By activating postsynaptic D2 receptors within the caudate-putamen system, ropinirole helps to alleviate these motor symptoms. drugbank.comfda.gov While the precise mechanism in Restless Legs Syndrome (RLS) is not fully elucidated, it is believed to involve the stimulation of dopamine receptors. drugbank.compatsnap.com

Table 1: Receptor Binding Affinity of Ropinirole

| Receptor Subtype | Affinity | Reference |

|---|---|---|

| D2 | High | abcam.com |

| D3 | High (higher than D2) | drugbank.comncats.ioabcam.com |

| D4 | Lower than D2 and D3 | ncats.io |

| D1 | Negligible | drugbank.comabcam.com |

| 5-HT1 | Negligible | drugbank.com |

| 5-HT2 | Negligible | fda.gov |

| Benzodiazepine | Negligible | drugbank.com |

| GABA | Negligible | drugbank.com |

Historical Context and Development in Neurological Therapeutics

The development of this compound, initially known as SKF-101468A, marked a significant advancement in the treatment of neurological disorders, particularly Parkinson's disease. medlink.com Developed and researched by GlaxoSmithKline, it emerged as a second-generation dopamine agonist. patsnap.commedlink.com The initial use of dopamine agonists was primarily in patients with moderate to advanced Parkinson's disease. medlink.com Ropinirole was one of the newer non-ergoline dopamine agonists, alongside pramipexole (B1678040) and cabergoline, that offered an alternative to the older ergot-derived drugs like bromocriptine (B1667881) and pergolide. medlink.com

This compound received its first approval from the United States Food and Drug Administration (FDA) in 1997 for the treatment of Parkinson's disease. medlink.comdrugbank.com This was based on a comprehensive multinational drug development program that included numerous randomized, controlled trials. fda.gov These trials demonstrated its effectiveness in both early Parkinson's disease without concomitant levodopa (B1675098) therapy and in advanced stages of the disease as an adjunct to levodopa. fda.gov Subsequently, in 2005, it became the first drug approved in the US for the management of moderate-to-severe primary Restless Legs Syndrome. drugbank.com The development of an extended-release formulation in 2008 further improved its clinical utility by allowing for less frequent dosing. drugbank.com

Significance in Modern Neuropharmacology Research

This compound continues to be a subject of significant interest in modern neuropharmacology research, extending beyond its established therapeutic roles. Its selective action on D2/D3 receptors makes it a valuable tool for investigating the complexities of the dopaminergic system and its role in various physiological and pathological processes. drugbank.comncats.io

Recent research has explored the potential neuroprotective effects of ropinirole. medlink.com Studies in animal models suggest that it may prevent the decrease in striatal dopamine levels and increase the activity of antioxidant enzymes. nih.gov Furthermore, research has investigated its role in promoting the production of neurotrophic factors and stimulating neural stem cell proliferation. nih.gov

The application of ropinirole is also being explored in other neurodegenerative diseases. Notably, clinical trials have investigated its potential to attenuate the disease progression of amyotrophic lateral sclerosis (ALS). keio.ac.jpmedrxiv.org These studies, some based on iPSC (induced pluripotent stem cell) drug discovery, have shown promising results in slowing functional decline and improving survival in ALS patients. keio.ac.jp Additionally, research into novel drug delivery systems, such as nanotechnology-based approaches, aims to enhance the bioavailability and brain delivery of ropinirole, potentially improving its therapeutic efficacy. nih.govresearchgate.net

Table 2: Key Milestones in the Development and Research of this compound

| Year | Milestone | Reference |

|---|---|---|

| 1997 | FDA approval for Parkinson's disease | medlink.comdrugbank.com |

| 2005 | First drug approved in the US for Restless Legs Syndrome | drugbank.com |

| 2008 | Approval of extended-release formulation | drugbank.com |

| 2017 | FDA clearance for Investigational New Drug application for a ropinirole implant | titanpharm.com |

| 2021 | Publication of research on the potential of ropinirole to attenuate ALS progression | keio.ac.jp |

Structure

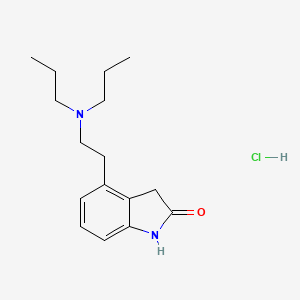

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91374-21-9 (Parent) | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50238533 | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-20-8 | |

| Record name | Ropinirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPINIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Receptor Pharmacology of Ropinirole Hydrochloride

Dopaminergic System Modulation

The principal mechanism of ropinirole (B1195838) involves its ability to mimic the action of endogenous dopamine (B1211576) by directly stimulating dopamine receptors in the brain. patsnap.compatsnap.com This action is particularly relevant in conditions associated with dopamine deficiency.

Agonistic Activity at Dopamine D2 and D3 Receptors

Ropinirole functions as a potent agonist at dopamine D2 and D3 receptors. patsnap.comnih.govnih.govbiorxiv.org By binding to and activating these receptors, it compensates for the reduced levels of dopamine, which is a key pathological feature in the substantia nigra of individuals with Parkinson's disease. patsnap.com The stimulation of D2 and D3 receptors is believed to be the primary way ropinirole alleviates motor symptoms. patsnap.com Its activity at D3 receptors, which are concentrated in the limbic areas of the brain, may also contribute to some of its neuropsychiatric effects. drugbank.comprobes-drugs.org

Binding Affinity and Selectivity Profile (D2, D3, D4, D1-like)

Ropinirole exhibits a distinct binding profile for dopamine receptor subtypes. It binds with the highest affinity to D3 receptors, followed by D2 and D4 receptors, demonstrating a selectivity profile of D3 > D2 > D4. nih.gov This profile is similar to that of endogenous dopamine. nih.gov Conversely, ropinirole has a negligible affinity for D1-like dopamine receptors. drugbank.com Furthermore, it shows weak activity at 5-HT₂ and α₂ receptors and has virtually no affinity for 5-HT₁, GABA, muscarinic acetylcholine, α₁, and β-adrenoreceptors. wikipedia.org

| Receptor Subtype | Binding Affinity |

|---|---|

| Dopamine D3 | High |

| Dopamine D2 | Moderate to High |

| Dopamine D4 | Moderate |

| Dopamine D1-like | Negligible |

| 5-HT₁ | Virtually None |

| GABA | Virtually None |

| Muscarinic Acetylcholine | Virtually None |

| α₁-adrenoreceptors | Virtually None |

| β-adrenoreceptors | Virtually None |

Interaction with G-Protein-Coupled Inhibitory Neurons

As a dopamine agonist, ropinirole acts on G-protein-coupled inhibitory neurons. nih.govnih.gov The D2-like family of dopamine receptors, which includes D2, D3, and D4 subtypes, are coupled to Gαi/o proteins. wikipedia.org Activation of these receptors by ropinirole initiates a signaling cascade that leads to the inhibition of downstream cellular processes.

Inhibition of Adenylyl Cyclase and Calcium Channels

The activation of D2-like receptors by ropinirole leads to the inhibition of adenylyl cyclase. nih.govnih.govwikipedia.org This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org Additionally, ropinirole's interaction with G-protein-coupled inhibitory neurons results in the inhibition of calcium channels. nih.govnih.gov

Neurophysiological Effects at Striatal and Substantia Nigra Levels

The neurophysiological effects of ropinirole are most pronounced in the striatum and substantia nigra, key areas of the brain for motor control that are significantly impacted by the loss of dopaminergic neurons in Parkinson's disease. patsnap.comnih.gov By selectively stimulating dopamine D2 receptors within the caudate-putamen system (part of the striatum), ropinirole is thought to improve body movement. drugbank.comprobes-drugs.org In animal models, ropinirole has been shown to decrease the expression of arc mRNA in the dorsal striatum and the shell of the nucleus accumbens, which may be related to its effects on locomotion. oup.com The degeneration of dopaminergic neurons in the substantia nigra leads to a reduction in dopamine levels, and ropinirole's agonistic action at D2 and D3 receptors in this region helps to compensate for this deficiency. patsnap.comnih.gov

Absence of Significant Affinity for Other Receptor Subtypes

Ropinirole hydrochloride's pharmacological profile is characterized by its high selectivity for dopamine D2-like receptors. Extensive in vitro studies have demonstrated that the compound has little to no significant affinity for a wide range of other neurotransmitter receptor subtypes. This selectivity is a key aspect of its mechanism of action.

Research confirms that ropinirole and its metabolites have negligible in vitro affinity for dopamine D1-like receptors, serotonin (B10506) (5-HT1, 5-HT2), benzodiazepine, GABA (gamma-aminobutyric acid), and muscarinic receptors. drugs.comnih.govfda.gov Similarly, it shows virtually no binding affinity for α1-, α2-, and β-adrenoreceptors. scientificlabs.iesigmaaldrich.comresearchgate.net This lack of interaction with other receptor systems contributes to its targeted dopaminergic effects.

| Receptor Subtype | Binding Affinity of Ropinirole |

|---|---|

| α2-adrenoreceptors | Negligible scientificlabs.iesigmaaldrich.comdrugbank.comprobes-drugs.org |

| 5-HT1 | Negligible drugs.comnih.govfda.govdrugbank.comprobes-drugs.org |

| 5-HT2 | Weak / Negligible drugs.comnih.govfda.govwikipedia.org |

| Benzodiazepine | None / Negligible drugs.comnih.govfda.govscientificlabs.iesigmaaldrich.comdrugbank.comprobes-drugs.org |

| GABA | None / Negligible drugs.comnih.govfda.govscientificlabs.iesigmaaldrich.comdrugbank.comprobes-drugs.org |

| Muscarinic | None / Negligible drugs.comnih.govfda.govscientificlabs.iesigmaaldrich.com |

Mechanistic Hypotheses for Therapeutic Efficacy in Specific Conditions

The therapeutic effects of this compound are believed to stem directly from its activity as a dopamine receptor agonist. goodrx.comwebmd.com The specific mechanisms, however, are hypothesized based on the pathophysiology of the conditions it is used to treat.

Restless Legs Syndrome (RLS): While the precise mechanism of action in Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease, is not fully understood, it is widely believed to be related to ropinirole's ability to stimulate dopamine receptors. drugs.comdrugbank.comprobes-drugs.org Neuropharmacological evidence points to an involvement of the primary dopaminergic system in the pathophysiology of RLS. drugs.com Some positron emission tomographic (PET) studies suggest that a mild presynaptic dopaminergic dysfunction in the striatum may be a factor in the development of RLS. drugs.com By acting as a dopamine agonist, ropinirole may correct this underlying dopaminergic dysfunction, thereby relieving the characteristic urge to move the legs and the associated uncomfortable sensations. patsnap.com

| Dopamine Receptor Subtype | Functional Potency (pEC50) |

|---|---|

| Human D2 | 7.4 ± 0.1 |

| Human D3 | 8.4 ± 0.1 |

| Human D4 | 6.8 ± 0.1 |

Pharmacokinetics and Pharmacodynamics of Ropinirole Hydrochloride

Absorption Characteristics

Rate and Extent of Oral Absorption

Ropinirole (B1195838) hydrochloride is rapidly and almost completely absorbed following oral administration. researchgate.netnih.gov The pharmacokinetics of ropinirole are reported to be similar in patients with Parkinson's disease and those with Restless Legs Syndrome. drugs.com Following oral administration, over 88% of a radiolabeled dose has been recovered in the urine, indicating significant absorption from the gastrointestinal tract. drugs.comnih.gov However, the compound undergoes a notable first-pass effect in the liver, where approximately 50% of the drug is metabolized before reaching systemic circulation. nih.govnih.gov

Peak Plasma Concentration (Tmax) and Bioavailability

Under fasting conditions, peak plasma concentrations (Tmax) of ropinirole are typically reached within 1 to 2 hours after oral administration of an immediate-release tablet. drugs.comnih.gov The absolute bioavailability of ropinirole is approximately 50%, with a reported range of 45% to 55%. drugs.comnih.govdrugbank.com This is attributed to the extensive first-pass hepatic metabolism. nih.govnih.gov Steady-state concentrations are generally achieved within two days of initiating dosing. drugs.comnih.gov The pharmacokinetics are linear over the therapeutic dosing range. drugs.com

Distribution Studies

Volume of Distribution

Ropinirole is widely distributed throughout the body, which is consistent with its high lipophilicity. drugbank.comgeneesmiddeleninformatiebank.nl The apparent volume of distribution (Vd) is large, estimated at 7.5 L/kg. drugs.comnih.govnih.govdrugbank.comfda.gov This extensive distribution indicates that the drug does not remain confined to the vascular compartment. researchgate.netnih.gov

Plasma Protein Binding Characteristics

Ropinirole exhibits low to moderate binding to plasma proteins. researchgate.netnih.gov Studies indicate that up to 40% of the drug is bound to plasma proteins. nih.govdrugbank.comfda.govfda.gov This binding is independent of drug concentration within the therapeutic range. fda.gov The blood-to-plasma ratio is approximately 1:1, suggesting that ropinirole distributes equally between red blood cells and plasma. drugbank.comfda.govfda.gov

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasting) |

| Absolute Bioavailability | 45-55% |

| Effect of High-Fat Meal on Tmax | Increased by ~2.5 hours |

| Effect of High-Fat Meal on Cmax | Decreased by ~25% |

| Volume of Distribution (Vd) | 7.5 L/kg |

| Plasma Protein Binding | Up to 40% |

Metabolism and Biotransformation Pathways

Ropinirole hydrochloride is extensively metabolized, primarily in the liver, with less than 10% of an administered dose being excreted as the unchanged drug in urine nih.govdrugbank.comnih.govdrugs.com. The biotransformation process inactivates the compound, and the resulting major circulating metabolites are considered pharmacologically inactive researchgate.netnih.govnih.gov.

The principal enzyme responsible for the metabolism of ropinirole is Cytochrome P450 1A2 (CYP1A2) drugs.comdrugbank.comnih.govresearchgate.netnih.gov. In vitro studies have definitively identified CYP1A2 as the major enzyme involved in ropinirole's biotransformation at clinically relevant concentrations drugs.comnih.govprobes-drugs.org. While CYP1A2 is the primary pathway, a minor contribution from the CYP3A enzyme has been noted, particularly at higher concentrations of the drug nih.govdrugsporphyria.netresearchgate.net. The significant role of CYP1A2 means that its function can be influenced by inhibitors or inducers, potentially altering the clearance of ropinirole drugs.com.

Table 1: Primary Enzymes in Ropinirole Metabolism

| Enzyme | Role in Metabolism | Concentration Dependence |

| CYP1A2 | Primary/Major enzyme | Clinically relevant concentrations |

| CYP3A | Minor contribution | Higher concentrations |

The two most important metabolic pathways for ropinirole are N-despropylation and hydroxylation drugbank.comnih.govnih.govfda.gov. These pathways lead to the formation of the N-despropyl metabolite and various hydroxy metabolites, respectively drugbank.comnih.gov.

These major metabolites are considered to be inactive drugs.comnih.govnih.govfda.gov.

N-despropyl ropinirole : This is the major metabolite found circulating in the plasma and is the predominant metabolite found in urine, accounting for about 40% of the administered dose drugbank.comnih.govdrugs.com. Despite its prevalence, it has a lower affinity for D2 receptors than the parent drug and does not cross the blood-brain barrier, making it pharmacologically insignificant to the drug's central effects nih.gov.

Table 2: Major Ropinirole Metabolites and Their Properties

| Metabolite | Formation Pathway | Pharmacological Activity | Blood-Brain Barrier Permeability |

| N-despropyl ropinirole | N-despropylation | Inactive nih.govfda.gov | Does not cross nih.gov |

| Hydroxy metabolites | Hydroxylation | Inactive at therapeutic doses nih.gov | Not specified |

Following the initial hydroxylation and N-despropylation, the metabolites of ropinirole undergo further biotransformation. The hydroxy metabolite of ropinirole is rapidly conjugated via glucuronidation drugbank.comnih.govprobes-drugs.org. The resulting glucuronide of the hydroxy metabolite is one of the key metabolites identified in urine, representing about 10% of the administered dose drugs.comnih.govdrugbank.comdrugs.com. The N-despropyl metabolite is also further converted into other forms, including a carbamyl glucuronide drugbank.comnih.gov.

Elimination and Excretion

Ropinirole is cleared from the body primarily through hepatic metabolism, with the resulting metabolites excreted mainly via the kidneys nih.govnih.gov. Over 88% of a radiolabeled dose can be recovered in the urine drugbank.comfda.gov.

The elimination half-life of ropinirole is consistently reported to be approximately 6 hours drugs.comdrugbank.comnih.govdrugs.comnih.govfda.gov. This pharmacokinetic parameter indicates the time it takes for the plasma concentration of the drug to be reduced by half. Steady-state concentrations of ropinirole are typically achieved within two days of initiating dosing drugs.comfda.gov.

Table 3: Pharmacokinetic Parameters of Ropinirole

| Parameter | Value | Reference |

| Elimination Half-Life | ~6 hours | drugs.comdrugbank.comnih.govdrugs.comnih.govfda.gov |

| Primary Route of Elimination | Hepatic Metabolism | drugs.comnih.govnih.gov |

| Primary Route of Excretion | Renal (Urine) | drugbank.comnih.govnih.gov |

Route of Excretion (Renal, Unchanged Drug)

The elimination of this compound primarily occurs through hepatic metabolism, with renal excretion playing a role in clearing the resulting metabolites. drugbank.comfda.gov However, a relatively small fraction of the drug is excreted by the kidneys in its original, unchanged form. Clinical pharmacology studies have consistently shown that less than 10% of an orally administered dose of ropinirole is recovered as the unchanged parent drug in the urine. drugbank.comfda.govnih.govdrugs.comdrugs.com

The majority of the drug recovered in the urine consists of its metabolites. drugbank.comfda.gov The primary metabolite found is N-despropyl ropinirole, which accounts for approximately 40% of the administered dose. drugbank.comfda.gov Other significant metabolites include a carboxylic acid metabolite and the glucuronide of a hydroxy metabolite, each representing about 10% of the dose. drugbank.comfda.gov

Population pharmacokinetic analyses indicate that the oral clearance of ropinirole is not significantly affected by moderate renal impairment (creatinine clearance of 30 to 50 mL/min). fda.govhres.ca

Pharmacodynamic Effects Beyond Therapeutic Indications

This compound's activity as a dopamine (B1211576) agonist leads to several systemic pharmacodynamic effects that are separate from its intended therapeutic actions. These include influences on endocrine, cardiovascular, and cardiac electrical systems.

Impact on Serum Prolactin Concentrations

As a dopamine D2 receptor agonist, this compound exerts an inhibitory effect on the secretion of prolactin from the pituitary gland. nih.gov This effect has been observed in both healthy individuals and patients with hyperprolactinemia. In healthy male volunteers, oral doses as low as 0.2 mg have been shown to suppress serum prolactin concentrations. drugbank.com

Studies specifically investigating hyperprolactinemic individuals have demonstrated a dose-response relationship. nih.govresearchgate.net

Single doses of 1.0 mg and 2.0 mg of ropinirole suppressed prolactin concentrations by a range of 39% to 74%. nih.gov

In a comparative context, a single 2.5 mg dose in healthy subjects decreased mean serum prolactin concentrations by 42%. nih.gov

These findings establish that ropinirole effectively lowers serum prolactin levels in the acute setting. nih.govclinicaltrials.gov

Effects on Blood Pressure Regulation (Orthostatic Hypotension)

Clinical experience with dopamine agonists, including ropinirole, indicates an association with impaired systemic regulation of blood pressure, which can result in orthostatic hypotension. drugbank.comhres.cayoutube.com This effect is particularly noted during the initial phase of treatment and when the dose is being escalated. drugbank.comyoutube.com

The proposed mechanism for ropinirole-induced orthostatic hypotension involves its action on D2 dopamine receptors. drugbank.com It is thought to cause a D2-mediated blunting of the normal noradrenergic response required to maintain blood pressure upon standing, leading to a decrease in peripheral vascular resistance. drugbank.com

In controlled clinical trials for Restless Legs Syndrome, the incidence of orthostatic hypotension was observed, providing quantitative data on this effect.

Cardiac Electrophysiology (e.g., QT Interval)

The effect of this compound on cardiac electrophysiology, specifically the QT interval of the electrocardiogram (ECG), has been evaluated in different contexts.

In clinical studies involving healthy male and female volunteers, ropinirole administered at doses up to 4 mg per day demonstrated no dose- or exposure-related effect on the average QT interval. drugbank.com However, it has been noted that the effects at higher exposures, which could result from drug interactions, hepatic impairment, or higher doses, have not been systematically evaluated in a clinical setting. drugbank.com

In contrast, preclinical in vitro studies using canine ventricular cardiomyocytes have provided different insights. These experiments showed that ropinirole, at concentrations of 1 µM and higher, could increase the action potential duration. nih.gov The study identified that this effect was due to the suppression of the rapid delayed rectifier potassium current (IKr), a key channel in cardiac repolarization, with an IC50 value of 2.7 µM. nih.gov Blockade of the IKr channel is a known mechanism that can lead to QT interval prolongation. nih.govnih.gov The results from this cellular-level research suggest a potential proarrhythmic risk for patients with conditions like congenital or acquired long QT syndrome, particularly in scenarios of overdose or intoxication. nih.gov

Preclinical Research and Animal Models

In Vitro Receptor Binding and Functional Assays

Ropinirole (B1195838) hydrochloride is a non-ergoline dopamine (B1211576) agonist that exhibits a high affinity for the D2-like family of dopamine receptors. nih.gov In vitro studies using human caudate tissue have demonstrated its specific binding to these receptors. nih.gov Functional assays in Chinese hamster ovary (CHO) cells expressing human dopamine receptor subtypes have further elucidated its activity. Ropinirole acts as a full agonist at human D2, D3, and D4 dopamine receptors. nih.gov

Radioligand binding studies have shown that ropinirole has a 20-fold selectivity for D3 receptors over D2 receptors. nih.gov In functional assays, this selectivity is maintained, though to a lesser extent, with a 10-fold preference for D3 over D2 receptors. nih.gov The major human metabolite of ropinirole, SKF-104557, also displays a similar affinity for D2 and D3 receptors in binding studies. nih.gov In contrast, ropinirole shows weak activity at α2-adrenoceptors and 5-HT2 receptors and is inactive at 5-HT1, benzodiazepine, gamma-aminobutyric acid (GABA) receptors, as well as α1 and β-adrenoceptors. nih.gov

| Receptor Subtype | pEC50 (mean ± SEM) |

|---|---|

| Human D2 | 7.4 ± 0.1 |

| Human D3 | 8.4 ± 0.1 |

| Human D4 | 6.8 ± 0.1 |

Studies in Animal Models of Parkinson's Disease (e.g., MPTP-lesioned primates)

Ropinirole has been extensively studied in various animal models of Parkinson's disease to evaluate its antiparkinsonian effects. nih.gov In rodent models, such as 6-hydroxydopamine (6-OHDA)-lesioned rats, ropinirole induced contralateral turning behavior, a standard measure of dopamine agonist activity. nih.gov

Notably, in non-human primate models, ropinirole has demonstrated significant efficacy. In marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons, ropinirole was shown to reverse all motor and behavioral deficits. nih.gov This reversal of parkinsonian symptoms was observed without inducing the emetic side effects often seen with other dopamine agonists like L-dopa. nih.gov In MPTP-lesioned cynomolgus monkeys, ropinirole was found to be a more potent inhibitor of parkinsonian activity compared to bromocriptine (B1667881). nih.govresearchgate.net

| Animal Model | Test | Ropinirole ED50 (mg/kg) | Bromocriptine ED50 (mg/kg) |

|---|---|---|---|

| 6-OHDA-lesioned rats | Turning Behavior | 20.17 | 11.99 |

| Reserpine-treated rats | Catalepsy Reversal | 18.55 | 12.56 |

| VMT-lesioned monkeys | Tremor Inhibition | 0.18 | 2.63 |

Neuroprotective Properties in Preclinical Models

Preclinical studies suggest that ropinirole may possess neuroprotective properties beyond its symptomatic effects as a dopamine agonist. In models of Parkinson's disease, treatment with ropinirole has been associated with increased levels of dopamine, glutathione, and catalase, alongside reduced lipid peroxidation. nih.govresearchgate.net These findings indicate a potential for ropinirole to mitigate oxidative stress, a key pathological process in neurodegenerative diseases. nih.govresearchgate.net

Investigations into Novel Therapeutic Applications (e.g., Amyotrophic Lateral Sclerosis)

Recent preclinical research has focused on the potential of ropinirole hydrochloride as a therapeutic agent for amyotrophic lateral sclerosis (ALS). nih.govnih.gov This investigation was spurred by drug screening studies that utilized motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients. nih.govnih.gov

Drug screening using iPSC-derived motor neurons from both sporadic and familial ALS patients identified this compound as a compound that could prevent motor neuron death. nih.govresearchgate.net In these in vitro models, motor neurons derived from ALS patients exhibited phenotypes such as increased apoptosis, neurite regression, and mislocalization of key proteins like FUS and TDP-43. medrxiv.org Ropinirole treatment was shown to ameliorate these pathological features in a significant percentage of the tested cell lines. medrxiv.org

Further studies with iPSC-derived motor neurons from patients enrolled in a clinical trial revealed that the responsiveness of the motor neurons to ropinirole in vitro correlated with the clinical response of the patient. neurologylive.com Patients whose motor neurons showed a robust positive response to ropinirole in culture experienced a slower disease progression. neurologylive.com These iPSC models also demonstrated that ropinirole could normalize structural differences, gene expression, and metabolite concentrations in ALS motor neurons, bringing them closer to those of healthy controls. neurologylive.com

The proposed mechanism of action for ropinirole in ALS is multi-faceted, potentially targeting several key pathological pathways. nih.gov Preclinical studies using iPSC models have indicated that ropinirole can improve mitochondrial function, inhibit the abnormal aggregation of proteins such as TDP-43 and FUS, and reduce oxidative stress. nih.govresearchgate.netmedicalnewstoday.com These effects are thought to contribute to the observed anti-apoptotic and neuroprotective effects in motor neurons. researchgate.net Interestingly, recent research suggests that ropinirole's beneficial effects in ALS models may also involve mechanisms independent of the dopamine D2 receptor, including the correction of aberrant RNA splicing and restoration of mitochondrial protein mRNA expression. nih.gov

Clinical Research and Efficacy in Neurological Disorders

Parkinson's Disease

Ropinirole (B1195838) hydrochloride is utilized in the management of Parkinson's disease, both as an initial treatment and as an adjunct to other therapies in more advanced stages of the disease.

Monotherapy in Early Parkinson's Disease

In patients with early-stage Parkinson's disease, ropinirole hydrochloride has been shown to be effective as a monotherapy. A prospective, randomized, double-blind, placebo-controlled study involving 241 patients with early Parkinson's disease demonstrated that those treated with ropinirole experienced a significantly greater improvement in motor function compared to those who received a placebo. nih.gov The primary measure of effectiveness, the Unified Parkinson's Disease Rating Scale (UPDRS) motor score, showed a 24% improvement in the ropinirole group, while the placebo group showed a 3% decline. nih.gov

Another study comparing ropinirole to levodopa (B1675098) in early Parkinson's disease found that while levodopa led to a greater improvement in UPDRS motor scores after six months, a significant portion of patients on ropinirole achieved a clinically meaningful response.

Table 1: Efficacy of Ropinirole Monotherapy in Early Parkinson's Disease

| Study | Treatment Group | N | Primary Endpoint | Results |

|---|---|---|---|---|

| The Ropinirole Study Group | Ropinirole | 116 | % Improvement in UPDRS Motor Score | 24% improvement |

| Placebo | 125 | % Improvement in UPDRS Motor Score | 3% decline |

Adjunctive Therapy with Levodopa in Advanced Parkinson's Disease

For individuals with advanced Parkinson's disease who experience motor fluctuations with levodopa therapy, this compound is often used as an adjunctive treatment. Clinical studies have consistently shown that adding ropinirole to a levodopa regimen can lead to significant improvements in motor function and a reduction in "off" time, which is the period when levodopa's effects wear off and symptoms return.

A 16-week, randomized, double-blind, placebo-controlled study (the STRONG study) involving 243 patients with advanced Parkinson's disease demonstrated that ropinirole, when used as an adjunct to levodopa, resulted in a significantly greater reduction in the UPDRS total motor score compared to placebo (-9.5 vs. -4.5). nih.gov Furthermore, a higher percentage of patients in the ropinirole group experienced at least a 20% reduction in "off" time (58.7% vs. 38.6%). nih.gov A study of a prolonged-release formulation of ropinirole also showed a significant reduction in daily "off" time by an average of 2.1 hours compared to 0.3 hours with placebo. patientcareonline.com

Table 2: Efficacy of Ropinirole as Adjunctive Therapy in Advanced Parkinson's Disease

| Study | Treatment Group | N | Primary Endpoint | Results |

|---|---|---|---|---|

| STRONG Study | Ropinirole + Levodopa | - | Mean Reduction in UPDRS Motor Score | -9.5 |

| Placebo + Levodopa | - | Mean Reduction in UPDRS Motor Score | -4.5 | |

| EASE-PD Adjunct Study (Prolonged-Release) | Ropinirole PR + Levodopa | 202 | Mean Reduction in Daily "Off" Time | -2.1 hours |

| Placebo + Levodopa | 191 | Mean Reduction in Daily "Off" Time | -0.3 hours |

Impact on Motor Symptoms (Tremor, Bradykinesia, Rigidity, Dyskinesias)

This compound has demonstrated efficacy in improving the cardinal motor symptoms of Parkinson's disease.

Tremor, Bradykinesia, and Rigidity: A retrospective analysis of three multicenter, randomized, double-blind trials in early Parkinson's disease showed that ropinirole monotherapy led to significantly better improvements in resting tremor compared to placebo. A study of a ropinirole patch in advanced Parkinson's disease also showed a significant improvement in the UPDRS Part III total score, which assesses these core motor symptoms, with a mean change of -9.8 from baseline compared to -4.3 with placebo. nih.gov

Dyskinesias: While ropinirole itself can cause or worsen dyskinesias, particularly when used with levodopa, initiating treatment with ropinirole has been associated with a lower incidence of developing these involuntary movements compared to starting with levodopa. nih.gov In a 5-year study comparing ropinirole to levodopa in early Parkinson's disease, the incidence of dyskinesia was significantly lower in the ropinirole group (20%) compared to the levodopa group (45%). nih.gov However, when used as an adjunctive therapy, ropinirole can increase the frequency of dyskinesia compared to placebo. nih.gov

Effects on Non-Motor Symptoms (e.g., Anxiety, Depression, Sleep Disturbances)

Beyond its impact on motor function, this compound has been studied for its effects on the non-motor symptoms of Parkinson's disease.

Anxiety and Depression: A prospective multicenter study found that in Parkinson's disease patients with motor fluctuations, ropinirole treatment was associated with significant improvements in both anxiety and depressive symptoms.

Sleep Disturbances: The effect of ropinirole on sleep is complex. While it can be beneficial for some sleep problems, it can also cause daytime sleepiness. One study evaluating the switch from an immediate-release to a prolonged-release formulation of ropinirole found improvements in subjective sleep quality as measured by the Parkinson's Disease Sleep Scale (PDSS) and the Pittsburgh Sleep Quality Index (PSQI). nih.gov The Epworth Sleepiness Scale scores also showed a reduction in daytime sleepiness. nih.gov

Table 3: Effect of Ropinirole on Non-Motor Symptoms in Parkinson's Disease

| Symptom | Assessment Scale | Study Finding |

|---|---|---|

| Anxiety & Depression | HAMA & MADRS | Significant improvement in patients with motor fluctuations. |

| Sleep Quality | PDSS & PSQI | Improved subjective sleep quality with prolonged-release formulation. nih.gov |

| Daytime Sleepiness | Epworth Sleepiness Scale | Reduced daytime sleepiness with prolonged-release formulation. nih.gov |

Long-Term Efficacy and Motor Complication Delay

Long-term studies have provided insights into the sustained efficacy of ropinirole and its role in delaying the onset of motor complications. A 5-year study comparing ropinirole monotherapy to levodopa in early Parkinson's disease found that while levodopa provided greater initial motor symptom control, ropinirole was associated with a significantly lower risk of developing dyskinesias. nih.gov After five years, 16% of the patients who started on ropinirole remained on monotherapy. nih.gov This suggests that initiating treatment with ropinirole can be a valuable strategy for delaying the need for levodopa and the subsequent development of motor complications. nih.gov

Restless Legs Syndrome

This compound is an established treatment for moderate to severe Restless Legs Syndrome (RLS). Multiple randomized, double-blind, placebo-controlled clinical trials have confirmed its efficacy in reducing the symptoms of RLS.

The primary measure of efficacy in these trials is the change from baseline in the International Restless Legs Syndrome (IRLS) Rating Scale total score. A meta-analysis of clinical trials demonstrated that ropinirole produced a statistically significant reduction in IRLS scores compared to placebo. nih.govresearchgate.net For instance, one meta-analysis showed a mean difference in IRLS score reduction of -3.16 for ropinirole compared to placebo. nih.gov

Another key measure is the proportion of patients who are considered "responders" based on the Clinical Global Impression-Improvement (CGI-I) scale. Consistently, a significantly higher percentage of patients treated with ropinirole are rated as "much improved" or "very much improved" compared to those receiving placebo. mdedge.com One study reported an odds ratio of 1.99 for a positive CGI-I response with ropinirole versus placebo. nih.gov The therapeutic benefits of ropinirole for RLS have been observed as early as the first week of treatment. mdedge.com

Table 4: Efficacy of Ropinirole in Restless Legs Syndrome

| Study Type | Efficacy Measure | Ropinirole Result | Placebo Result |

|---|---|---|---|

| Meta-analysis | Mean Change in IRLS Score | -3.16 | - |

| Clinical Trial | Mean Change in IRLS Score | -3.7 points | -2.0 points |

| Meta-analysis | CGI-I Responders (Odds Ratio) | 1.99 | - |

| Clinical Trial | CGI-I "Much/Very Much Improved" | Significantly higher proportion | - |

Efficacy in Primary Moderate-to-Severe RLS

This compound has demonstrated significant efficacy in the treatment of primary moderate-to-severe Restless Legs Syndrome (RLS) across numerous clinical trials. It was the first medication approved by the U.S. Food and Drug Administration (FDA) for this condition. nih.gov Studies have consistently shown that ropinirole improves the core symptoms of RLS, leading to a better quality of life for patients. stuffthatworks.healthclinicaltrials.gov

In a 12-week, double-blind, placebo-controlled trial known as TREAT RLS 1, involving 284 patients, those receiving ropinirole showed a significantly greater improvement in the International Restless Legs Scale (IRLS) total score compared to placebo. nih.gov The mean improvement in the IRLS score for the ropinirole group was -11.04, compared to -8.03 for the placebo group. stuffthatworks.health Furthermore, 53.4% of patients in the ropinirole group were rated as "much improved" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale, versus 40.9% in the placebo group. stuffthatworks.health

Another 12-week, multicenter, double-blind, placebo-controlled study (TREAT RLS 2) with 267 outpatients further solidified these findings. The improvement in the IRLS score at week 12 was significantly greater for the ropinirole group (-11.2) compared to the placebo group (-8.7). neurology.org A U.S.-based study involving 381 patients also reported a significant adjusted mean treatment difference of -3.7 in the IRLS total score at week 12 in favor of ropinirole over placebo. clinicaltrials.gov

A crossover study involving 22 patients demonstrated a reduction in the mean RLS Rating Scale score from 25 during placebo treatment to 13 during ropinirole treatment. psychiatrist.com Notably, eight of the 22 patients experienced a complete resolution of their RLS symptoms while on ropinirole. psychiatrist.com The rapid onset of action is another key finding, with significant improvements in RLS symptoms observed within the first week of treatment, even at low doses. nih.govnih.gov Pooled data from four 12-week randomized, double-blind, placebo-controlled studies have also indicated that the efficacy of ropinirole is not affected by the age of symptom onset. nih.gov

Efficacy of Ropinirole in Primary RLS: Key Clinical Trial Results

| Study | Number of Patients | Duration | Primary Endpoint | Ropinirole Group Result | Placebo Group Result | Significance |

|---|---|---|---|---|---|---|

| TREAT RLS 1 | 284 | 12 weeks | Mean Change in IRLS Score | -11.04 | -8.03 | p=0.0036 |

| TREAT RLS 2 | 267 | 12 weeks | Mean Change in IRLS Score | -11.2 | -8.7 | p=0.0197 |

| US-Based Multicenter Study | 381 | 12 weeks | Adjusted Mean Change in IRLS Score | Treatment Difference: -3.7 | p<0.001 | |

| Crossover Study | 22 | 4 weeks per arm | Mean RLS Rating Scale Score | 13 | 25 | p<0.001 |

Impact on Objective and Subjective Measures of Symptoms and Sleep

This compound has been shown to positively impact both objective and subjective measures of RLS symptoms and associated sleep disturbances. nih.gov In addition to reducing the core sensory and motor symptoms of RLS as measured by the IRLS, ropinirole has demonstrated benefits in sleep quality and related life-quality parameters. stuffthatworks.healthneurology.org

Objective measures, such as those obtained through polysomnography, have shown that ropinirole significantly reduces the number of periodic limb movements in sleep (PLMS), which are a common feature of RLS. nih.gov In a 12-week study, PLMS per hour decreased from 48.5 to 11.8 in the ropinirole group, compared to a change from 35.7 to 34.2 in the placebo group. nih.gov Periodic limb movements with arousal per hour also decreased significantly with ropinirole treatment. nih.gov

Subjective measures of sleep have also shown significant improvement. In the TREAT RLS 1 study, patients treated with ropinirole experienced greater improvements in sleep adequacy and quantity, as well as greater reductions in daytime somnolence and sleep disturbance compared to the placebo group. stuffthatworks.health A U.S.-based clinical trial also confirmed that ropinirole was associated with significantly greater improvements in subjective measures of sleep disturbance, quantity, and adequacy. clinicaltrials.gov Furthermore, ropinirole treatment has been associated with improvements in mood, as assessed by the Hospital Anxiety and Depression Scale (HADS) and the Profile of Mood States (POMS). nih.gov

Impact of Ropinirole on Objective and Subjective Measures in RLS

| Measure | Finding | Supporting Study Example |

|---|---|---|

| Periodic Limb Movements in Sleep (PLMS) per hour (Objective) | Significant decrease with ropinirole compared to placebo. | Decreased from 48.5 to 11.8 (ropinirole) vs. 35.7 to 34.2 (placebo). nih.gov |

| Sleep Adequacy (Subjective) | Significantly greater improvement with ropinirole. | Statistically significant improvement in the ropinirole group (p=0.0015). stuffthatworks.health |

| Sleep Quantity (Subjective) | Significantly greater improvement with ropinirole. | Statistically significant improvement in the ropinirole group (p=0.0331). stuffthatworks.health |

| Daytime Somnolence (Subjective) | Greater mean reduction with ropinirole. | Statistically significant reduction in the ropinirole group (p=0.0064). stuffthatworks.health |

| Quality of Life (Subjective) | Greater mean improvement with ropinirole. | Significant improvement on the RLS Quality of Life questionnaire (p=0.0314). stuffthatworks.health |

Phenomenon of Augmentation and Rebound

A significant concern with long-term dopaminergic therapy for RLS is the phenomenon of augmentation. cambridge.org Augmentation is a treatment-induced worsening of RLS symptoms, characterized by an earlier onset of symptoms in the day, increased severity of symptoms, a shorter latency to symptom onset at rest, and sometimes the spread of symptoms to other body parts like the arms. researchgate.netnih.gov This is distinct from tolerance, where higher doses are needed to achieve the same effect. drugbank.com

While ropinirole is effective for RLS, it is associated with the risk of augmentation. cambridge.org The incidence of augmentation with dopamine (B1211576) agonists like ropinirole can be significant over the long term, with some reports suggesting rates of 40% to 70% over a 10-year period. researchgate.net However, some shorter-term studies have reported lower rates. For instance, two 52-week open-label studies of ropinirole noted that augmentation developed in only 4% of patients. drugbank.com The risk of augmentation appears to be dose-dependent, with higher doses increasing the likelihood of its occurrence. cambridge.org

Rebound is another phenomenon that can occur with dopaminergic treatment. It is characterized by the re-emergence or worsening of RLS symptoms as the medication's effects wear off, typically in the early morning or late at night. researchgate.netnih.gov Rebound is often related to the duration of the drug's action and is more commonly associated with shorter-acting medications. nih.gov While augmentation and rebound can overlap, they are considered distinct phenomena. researchgate.net The use of controlled-release or longer half-life formulations of dopamine agonists may help to counteract rebound. researchgate.net

Investigational and Off-Label Uses

Amyotrophic Lateral Sclerosis (ALS) Clinical Trials

Recent clinical research has explored the potential of this compound as a therapeutic agent for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. researchgate.netneurologylive.com An early-phase clinical trial in Japan investigated the safety, tolerability, and efficacy of ropinirole in patients with sporadic ALS. researchgate.netmedcentral.com

The ROPALS trial was a phase 1/2a single-center, randomized, double-blind, placebo-controlled study involving 20 participants. medcentral.comresearchgate.net For the first 24 weeks, patients received either ropinirole or a placebo. researchgate.net This was followed by a 24-week open-label extension period where all participating patients were knowingly administered ropinirole. researchgate.net

The results of this trial suggested that ropinirole is safe and tolerable for patients with ALS. researchgate.net While there was no significant difference in the decline of the ALSFRS-R (a functional rating scale for ALS) between the ropinirole and placebo groups during the initial 24-week double-blind period, the open-label extension period showed promising results. researchgate.net Patients who received ropinirole throughout the trial experienced a delay in disease progression by an average of 27.9 weeks. researchgate.netneurologylive.com They also exhibited slower rates of decline in mobility, muscle strength, and lung function. researchgate.net These benefits were more pronounced as the trial progressed, suggesting that earlier and longer-term treatment may be more effective. neurologylive.com It is important to note that this was a small, early-phase trial, and larger, more definitive studies are needed to confirm these findings. nih.gov

ROPALS Clinical Trial for Ropinirole in ALS

| Trial Phase | Number of Participants | Design | Primary Outcome | Key Findings |

|---|---|---|---|---|

| Phase 1/2a | 20 | Randomized, double-blind, placebo-controlled for 24 weeks, followed by a 24-week open-label extension. | Safety and tolerability. | Ropinirole was found to be safe and well-tolerated in ALS patients. researchgate.net |

| Efficacy (Exploratory) | 20 | - | Change in ALSFRS-R score, disease progression. | Delayed disease progression by an average of 27.9 weeks in the group receiving ropinirole for the full duration. researchgate.netneurologylive.com Slower decline in mobility, muscle strength, and lung function. researchgate.net |

Exploratory Research on Other Neurological Conditions

Exploratory research has investigated the potential application of ropinirole in other neurological conditions beyond its approved indications. One area of interest has been fibromyalgia, a chronic condition characterized by widespread musculoskeletal pain, fatigue, and sleep disturbances. The rationale for exploring dopamine agonists in fibromyalgia is partly due to the high incidence of RLS in this patient population. medcentral.com An open-label assessment of ropinirole in 17 fibromyalgia patients reported a significant decrease in tender-point pain scores over four months. medcentral.com However, a subsequent controlled trial with 30 patients, while showing a trend towards efficacy in pain reduction and other symptoms, did not yield statistically significant results. medcentral.com Animal studies have also suggested that ropinirole may alleviate fibromyalgia-like symptoms in mice. nih.govresearchgate.net

There have also been case reports and limited studies on the use of ropinirole for other movement disorders. For instance, a case of aripiprazole-induced tardive akathisia was reported to respond to treatment with ropinirole. researchgate.net Tardive dyskinesia and akathisia are movement disorders that can be side effects of certain medications. While ropinirole itself can induce dyskinesias in some patients, particularly those with Parkinson's disease, its potential therapeutic role in specific, drug-induced movement disorders is an area of ongoing, albeit limited, investigation. nih.gov

Additionally, the effects of ropinirole on mood have been a subject of interest, with some research exploring its potential antidepressant-like properties. nih.gov However, it is also noted that ropinirole can be associated with psychiatric side effects, including the potential to induce or exacerbate psychosis in some individuals, particularly at higher doses or in combination with other dopamine agonists. neurologylive.com These exploratory uses of ropinirole are not well-established and require further rigorous clinical investigation to determine their safety and efficacy.

Adverse Effects and Safety Mechanisms

Neurological Adverse Events

Somnolence and Sleep Attacks

Ropinirole (B1195838) hydrochloride is associated with significant neurological adverse events, most notably somnolence (drowsiness) and sudden, irresistible sleep attacks. singlecare.comdrugs.comnih.govpatsnap.com Patients have reported falling asleep without warning while engaged in daily activities, including driving, which has sometimes resulted in accidents. drugs.comdrugs.com These sleep attacks can occur as late as one year after initiating treatment and are not always preceded by drowsiness. singlecare.comdrugs.com

Somnolence is a frequently reported side effect. nih.govresearchgate.net In clinical trials for Restless Legs Syndrome (RLS), somnolence was among the most common adverse reactions. nih.gov For Parkinson's disease (PD), somnolence was also a primary adverse event reported in both early and advanced stages of the disease. nih.gov While often associated with pramipexole (B1678040), daily somnolence and sleep attacks are also linked to ropinirole. researchgate.net These sleep events are considered a class effect for dopamine (B1211576) agonists, with reports suggesting two distinct types: those with a sudden onset without warning and those with a slow onset preceded by drowsiness. nih.gov

| Indication | Patient Group | Common Adverse Reactions |

|---|---|---|

| Early Parkinson's Disease | Without Levodopa (B1675098) | Nausea, somnolence , dizziness, syncope, asthenic condition, viral infection, leg edema, vomiting, and dyspepsia. nih.gov |

| Advanced Parkinson's Disease | With Levodopa | Dyskinesia, somnolence , nausea, dizziness, confusion, hallucinations, sweating, and headache. nih.gov |

| Restless Legs Syndrome (RLS) | N/A | Nausea, vomiting, somnolence , dizziness, and asthenic condition. nih.gov |

Hallucinations and Psychotic-Like Behaviors

The use of ropinirole can lead to hallucinations—seeing, hearing, or feeling things that are not there—and other psychotic-like behaviors. drugs.comdrugs.comwebmd.com These events are more common in elderly patients. drugs.com Hallucinations have been reported in 5% to 17% of patients receiving ropinirole for Parkinson's disease. nih.gov The risk appears to increase when ropinirole is used in combination with levodopa, with some early trials showing the rate of hallucinations nearly doubling. medscape.com

In contrast, the incidence of hallucinations in early studies of ropinirole for RLS was significantly lower, reported at a rate of less than 1%. medscape.com Other psychotic reactions noted in clinical trials include delirium, delusions, and paranoia. drugs.com A retrospective study of 95 outpatients treated with ropinirole for either PD or RLS found that 13 developed psychotic features that required therapeutic intervention, such as adding an antipsychotic medication or adjusting the ropinirole dose. medscape.comcreighton.eduresearchgate.net The development of psychosis is thought to be related to the overstimulation of the D2 receptor by dopaminergic drugs. medscape.com

Dizziness and Syncope

Dizziness and syncope (fainting) are well-documented adverse events associated with ropinirole treatment. drugs.comwebmd.commayoclinic.org Dizziness is a common reaction, reported with greater frequency in patients receiving ropinirole compared to placebo for both Parkinson's disease and RLS. nih.gov

Syncope, sometimes associated with bradycardia (a slow heart rate), has also been observed. nih.govnih.gov In controlled clinical trials for early Parkinson's disease, syncope was observed in 12% of patients receiving ropinirole, compared to 1% of patients on placebo. nih.govnih.gov For advanced Parkinson's disease, the rates were 3% with ropinirole and 2% with placebo. nih.govnih.gov In 12-week trials for RLS, syncope was reported in 1% of patients treated with ropinirole versus 0.2% of those receiving a placebo. nih.gov These events often occur more than four weeks after starting therapy and are frequently associated with a recent dose increase. nih.gov

| Adverse Event | Patient Group | Ropinirole Incidence | Placebo Incidence |

|---|---|---|---|

| Dizziness | Early Parkinson's Disease (without L-dopa) | 40% nih.gov | 22% nih.gov |

| Dizziness | Advanced Parkinson's Disease | 26% nih.gov | 16% nih.gov |

| Dizziness | Restless Legs Syndrome (RLS) | 11% nih.gov | 5% nih.gov |

| Syncope | Early Parkinson's Disease (without L-dopa) | 12% nih.govnih.gov | 1% nih.govnih.gov |

| Syncope | Advanced Parkinson's Disease | 3% nih.govnih.gov | 2% nih.govnih.gov |

| Syncope | Restless Legs Syndrome (RLS) | 1% nih.gov | 0.2% nih.gov |

Compulsive Behaviors (e.g., Hypersexuality, Gambling, Punding)

Treatment with dopamine agonists like ropinirole has been linked to the development of impulse control disorders. drugs.com Patients may experience unusual or intense urges, such as pathological gambling, increased libido, and hypersexuality. drugs.comdrugs.comwww.gov.uk These compulsive behaviors are considered rare class effects of dopamine agonists and are generally reversible upon dose reduction or discontinuation of the treatment. www.gov.uk

A retrospective review of Parkinson's disease patients reported a 13.2% frequency of new-onset compulsive behaviors, including pathological gambling and hypersexuality, after starting therapeutic doses of ropinirole or pramipexole. nih.gov Another study found that among patients taking therapeutic doses of dopamine agonists, approximately one in six developed these potentially destructive behaviors. science20.com One survey of RLS patients taking dopaminergic medications found that 6% noted increased urges and time spent gambling, while 4% reported increased sexual desire. researchgate.net Punding, a complex disorder involving repetitive, purposeless activities, has also been described in RLS patients taking ropinirole. researchgate.net

Gastrointestinal Adverse Events (Nausea, Vomiting)

Gastrointestinal disturbances, particularly nausea and vomiting, are very common adverse events associated with ropinirole hydrochloride. drugs.comwebmd.comwww.nhs.uk Nausea can occur in up to 60% of patients with Parkinson's disease and up to 40% of patients with RLS. patsnap.comdrugs.com Vomiting has been reported in up to 12% of Parkinson's patients and up to 12.9% of RLS patients. drugs.com

These side effects are often most pronounced at the beginning of treatment or following a dose increase. patsnap.com Taking the medication with food may help reduce the occurrence of nausea. nih.gov In clinical trials, nausea was one of the most frequently reported adverse reactions leading to treatment discontinuation, although most patients reported the nausea to be mild or moderate. nih.gov

| Adverse Event | Patient Population | Incidence |

|---|---|---|

| Nausea | Parkinson's Disease | Up to 60% drugs.com |

| Vomiting | Parkinson's Disease | Up to 12% drugs.com |

| Nausea | Restless Legs Syndrome | Up to 40% drugs.com |

| Vomiting | Restless Legs Syndrome | Up to 12.9% drugs.com |

Cardiovascular Adverse Events (Orthostatic Hypotension, Bradycardia)

Ropinirole can cause cardiovascular adverse events, including orthostatic hypotension (a sudden drop in blood pressure upon standing) and bradycardia (a slow heart rate). singlecare.comwebmd.comnih.gov Postural hypotension, with or without symptoms like dizziness, nausea, and syncope, can occur more frequently during initial therapy or with a dose increase. nih.govdroracle.ai

In clinical trials for RLS, orthostatic hypotension was reported by 0.8% of patients on ropinirole compared to 0.4% on placebo. nih.govdroracle.ai However, in studies using forced-titration and intensive blood pressure monitoring, 25% of RLS patients receiving ropinirole experienced hypotension or postural hypotension. nih.govnih.gov The mechanism is believed to be a D2-mediated blunting of the noradrenergic response to standing. nih.gov

Bradycardia has been observed in conjunction with orthostatic hypotension and syncope. nih.govnih.govfda.gov In one instance, a healthy volunteer experienced orthostatic hypotension, syncope, and a 26-second period of asystole (cardiac arrest) one hour after a 1 mg dose, followed by a full recovery. fda.gov Ropinirole also caused bradycardia in 8 of 9 patients who became orthostatic in one study. fda.gov

Fibrotic Complications and Potential Mechanisms

This compound, a non-ergoline dopamine agonist, has been associated with rare instances of fibrotic complications. These events are notably less frequent than with older, ergot-derived dopamine agonists like pergolide. The spectrum of reported fibrotic complications includes pleural effusion, pleural fibrosis, and interstitial lung disease nih.gov. Cases of retroperitoneal fibrosis and cardiac valvulopathy have also been documented, though infrequently nih.gov.

The prevailing hypothesis regarding the mechanism of drug-induced fibrosis, particularly with ergot-derived compounds, centers on the stimulation of serotonin (B10506) 5-HT2B receptors, which can lead to fibroblast proliferation and tissue fibrosis. Although ropinirole is a selective D2 and D3 dopamine receptor agonist, its potential for off-target effects, however minimal, cannot be entirely dismissed as a contributing factor in these rare cases. It is important to note that while these adverse events are believed to be related to the ergoline (B1233604) structure of other compounds, it is unknown if nonergot-derived dopamine agonists can also cause them nih.gov.

Clinical evidence underscores the lower risk of fibrotic complications with ropinirole compared to its ergot-derived predecessors. For instance, a patient with a history of pergolide-induced retroperitoneal fibrosis was successfully treated with ropinirole for one year without any complications nih.gov. This suggests a lack of cross-reactivity and a different safety profile for non-ergot agonists. While isolated cases of pulmonary fibrosis have been reported in patients taking ropinirole, a definitive causal link has been difficult to establish due to confounding factors in some instances fda.gov. The risk of pleuropulmonary fibrosis is considered substantially lower with newer nonergot dopamine agonists nih.gov.

| Complication | Description | Frequency |

|---|---|---|

| Pleural Effusion | Excess fluid that accumulates in the pleural cavity, the fluid-filled space that surrounds the lungs. | Rare |

| Pleural Fibrosis | A respiratory disease characterized by the thickening and stiffening of the pleura. | Rare |

| Interstitial Lung Disease | A group of lung diseases that affect the interstitium (the tissue and space around the air sacs of the lungs). | Rare |

| Retroperitoneal Fibrosis | A rare disease characterized by the development of a fibrous mass in the retroperitoneum. | Very Rare |

| Cardiac Valvulopathy | A disease process involving one or more of the valves of the heart. | Very Rare |

Factors Influencing Adverse Event Profile

The adverse event profile of this compound can be influenced by several factors, including the patient's age, the dose administered, and the use of concomitant medications.

Age: Elderly patients, particularly those over the age of 65, may be more susceptible to certain adverse effects of ropinirole. Studies have shown that the oral clearance of ropinirole is reduced by approximately 15% in this demographic compared to younger patients medcentral.com. This can lead to higher plasma concentrations of the drug and an increased risk of side effects. Specifically, geriatric patients have been observed to have a higher incidence of hallucinations, nausea, and vomiting medcentral.com. Confusion is another side effect that may be more likely in older adults drugs.com.

Dose: Some adverse effects of this compound are dose-dependent. For example, severe reversible dyskinesias, which are involuntary muscle movements, have been observed with ropinirole monotherapy at doses as high as 15 mg daily, and in some cases, even at 6 mg daily nih.gov. The plasma concentration of ropinirole has been shown to increase in a dose-proportional manner, which likely contributes to the dose-dependency of certain side effects nih.gov. Dizziness has also been reported to be related to the dosage drugs.com.

Concomitant Medications: The co-administration of other medications can significantly alter the safety profile of ropinirole.

Levodopa: When ropinirole is used as an adjunct to levodopa therapy in patients with advanced Parkinson's disease, the incidence of certain adverse effects is increased. These include dyskinesia, somnolence, nausea, dizziness, confusion, and hallucinations medcentral.com.

CYP1A2 Inhibitors: Ropinirole is primarily metabolized by the cytochrome P450 isoenzyme CYP1A2. Co-administration with potent inhibitors of this enzyme, such as the fluoroquinolone antibiotic ciprofloxacin (B1669076) or the antidepressant fluvoxamine (B1237835), can significantly increase the plasma concentration of ropinirole, thus increasing the risk of adverse events nih.govhpra.ie. For instance, ciprofloxacin has been shown to increase the maximum plasma concentration (Cmax) and area under the curve (AUC) of ropinirole by 60% and 84%, respectively hpra.ie.

Hormone Replacement Therapy (HRT): High-dose estrogen-containing hormone replacement therapy can reduce the clearance of ropinirole, potentially leading to higher plasma levels and an increased risk of adverse effects nih.gov.

Dopamine Antagonists: Medications with dopamine antagonist properties, such as neuroleptics (e.g., phenothiazines, butyrophenones) and metoclopramide, can diminish the efficacy of ropinirole nih.gov.

Central Nervous System (CNS) Depressants: The concomitant use of CNS depressants, including alcohol, can potentiate the sedative effects of ropinirole, leading to increased somnolence nih.gov.

| Factor | Effect | Associated Adverse Events |

|---|---|---|

| Age (>65 years) | Reduced oral clearance | Hallucinations, nausea, vomiting, confusion |

| Dose | Dose-proportional increase in plasma concentration | Dyskinesia, dizziness |

| Concomitant Levodopa | Potentiation of dopaminergic effects | Dyskinesia, somnolence, nausea, dizziness, confusion, hallucinations |

| CYP1A2 Inhibitors (e.g., Ciprofloxacin) | Increased ropinirole plasma concentration | Increased risk of general adverse events |

| Hormone Replacement Therapy (High-Dose Estrogen) | Reduced ropinirole clearance | Increased risk of general adverse events |

| Dopamine Antagonists (e.g., Neuroleptics) | Reduced ropinirole efficacy | - |

| CNS Depressants (e.g., Alcohol) | Potentiated sedative effects | Somnolence |

Drug Interactions and Pharmacogenetic Considerations

Cytochrome P450 1A2 (CYP1A2) Interactions

In vitro studies have established that CYP1A2 is the principal enzyme responsible for the metabolism of ropinirole (B1195838). nih.govnih.gov Consequently, the co-administration of drugs that affect the activity of this enzyme can lead to clinically significant alterations in ropinirole plasma concentrations and its corresponding effects.

Potent inhibitors of CYP1A2 can substantially increase the systemic exposure of ropinirole, heightening the risk of adverse effects. For instance, the co-administration of ciprofloxacin (B1669076), a well-known CYP1A2 inhibitor, has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of ropinirole. nih.gov A pharmacokinetic study involving the administration of ciprofloxacin (500 mg twice daily) with ropinirole (2 mg three times a day) resulted in a 60% increase in Cmax and an 84% increase in the AUC of ropinirole. drugs.com Other notable CYP1A2 inhibitors that can increase ropinirole plasma levels include fluvoxamine (B1237835) and mexiletine. nih.govbuzzrx.com Therefore, dose adjustments of ropinirole may be necessary when initiating or discontinuing therapy with a potent CYP1A2 inhibitor. nih.gov

Conversely, substances that induce the activity of CYP1A2 can accelerate the metabolism of ropinirole, leading to decreased plasma concentrations and potentially reduced therapeutic efficacy. amberlife.net Cigarette smoking is a well-documented inducer of CYP1A2. nih.gov Studies have shown that smokers may have up to 38% lower AUC and 30% lower Cmax of ropinirole compared to non-smokers, necessitating potential dose adjustments in patients who start or stop smoking during treatment. nih.gov Omeprazole is another agent known to induce CYP1A2, which may decrease the plasma concentration of ropinirole. nih.gov

Table 1: Ropinirole Hydrochloride Interactions with CYP1A2 Inhibitors and Inducers

| Interacting Agent | Class | Effect on Ropinirole |

|---|---|---|

| Ciprofloxacin | CYP1A2 Inhibitor | Increased plasma concentration |

| Fluvoxamine | CYP1A2 Inhibitor | Increased plasma concentration |

| Mexiletine | CYP1A2 Inhibitor | Increased plasma concentration |

| Smoking | CYP1A2 Inducer | Decreased plasma concentration |

| Omeprazole | CYP1A2 Inducer | Decreased plasma concentration |

Interactions with Dopamine (B1211576) Antagonists (e.g., Neuroleptics, Metoclopramide)

As a dopamine agonist, the therapeutic effects of ropinirole can be diminished by dopamine antagonists such as neuroleptics (e.g., phenothiazines, butyrophenones, thioxanthenes) and metoclopramide. nih.govbuzzrx.com These agents block dopamine receptors, directly opposing the mechanism of action of ropinirole. nih.gov Concurrent use should generally be avoided, as it may not only reduce the efficacy of ropinirole but also potentially exacerbate the underlying symptoms of Parkinson's disease. nih.gov Patients with major psychotic disorders should generally not be treated with dopamine agonists like ropinirole due to the risk of worsening psychosis. nih.gov

Interactions with Antihypertensive and Antiarrhythmic Agents

Ropinirole can cause hypotension, including orthostatic hypotension, and syncope, sometimes associated with bradycardia. clevelandclinic.org The risk of these adverse effects may be increased when ropinirole is co-administered with antihypertensive and antiarrhythmic agents. drugs.com Caution is advised when prescribing ropinirole to patients already receiving such medications. Specific interactions have been noted with the following:

Amiodarone : May increase the blood levels of ropinirole, potentially increasing the risk of side effects like nausea, drowsiness, and confusion. medindia.net

Atenolol : May have an additive effect on atrioventricular (AV) blocking activities. drugbank.com

Amlodipine, Lisinopril, Carvedilol : The risk or severity of adverse effects can be increased when combined with ropinirole. drugbank.comnih.gov

Digoxin (B3395198) : A study on the co-administration of ropinirole and digoxin found that while there was a decrease in the peak concentration of digoxin, the minimum plasma levels were comparable, suggesting no clinically significant interaction that would necessitate a dose adjustment of digoxin. exlibrisgroup.com

Hormone Replacement Therapy Effects on Clearance

Population pharmacokinetic analyses have revealed that higher doses of estrogens, typically associated with hormone replacement therapy (HRT), can reduce the oral clearance of ropinirole by approximately 35%. buzzrx.comnih.gov This interaction may lead to increased plasma concentrations and a higher risk of adverse effects in patients on HRT. Consequently, an adjustment in the ropinirole dosage may be required when a patient starts or stops hormone replacement therapy. nih.govclevelandclinic.org

Pharmacogenetic Influences on Response and Side Effects

Genetic polymorphisms in enzymes that metabolize ropinirole and in the dopamine receptors it targets can contribute to inter-individual variability in treatment response and the incidence of side effects.

CYP1A2 Polymorphisms : As the primary metabolizing enzyme for ropinirole, genetic variations in CYP1A2 can influence its clearance. For example, the CYP1A2 -163C>A polymorphism (rs762551) has been associated with increased enzyme inducibility, particularly in smokers, which could lead to lower plasma concentrations of ropinirole. nih.gov

Dopamine Receptor Polymorphisms : Variations in the genes encoding for dopamine receptors, the primary targets of ropinirole, can also affect therapeutic outcomes.

DRD2 (Dopamine Receptor D2) : Polymorphisms such as the TaqIA variant (rs1800497), located in the nearby ANKK1 gene, have been linked to a reduced density of striatal D2 receptors and may influence the risk of motor fluctuations in response to dopaminergic therapy. researchgate.net

DRD3 (Dopamine Receptor D3) : The Ser9Gly polymorphism (rs6280) in the DRD3 gene has been associated with the response to dopamine agonists. mdpi.com Some studies suggest that patients with the Ser/Ser genotype may have a better response to treatment compared to those carrying the Gly allele. researchgate.net Additionally, certain DRD3 polymorphisms have been linked to a higher rate of treatment discontinuation.

Methodological Approaches in Ropinirole Hydrochloride Research

Clinical Trial Designs (Randomized, Double-Blind, Placebo-Controlled)

The gold standard for clinical investigation, the randomized, double-blind, placebo-controlled trial, has been central to evaluating the efficacy and safety of ropinirole (B1195838) hydrochloride across various conditions. In a phase 1/2a trial for amyotrophic lateral sclerosis (ALS), referred to as the ROPALS trial, 20 participants were randomly assigned to receive either ropinirole or a placebo for 24 weeks in a double-blind fashion. medrxiv.orgnih.gov This design was crucial for assessing the drug's safety, tolerability, and preliminary therapeutic effects on ALS. medrxiv.orgnih.gov Similarly, a trial investigating ropinirole for chronic stroke randomized 33 patients to either ropinirole plus physiotherapy or a placebo with physiotherapy for nine weeks, followed by a three-week follow-up. nih.gov